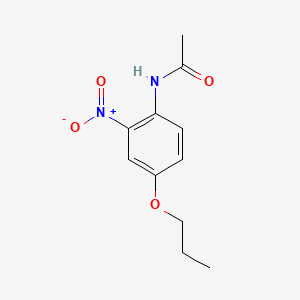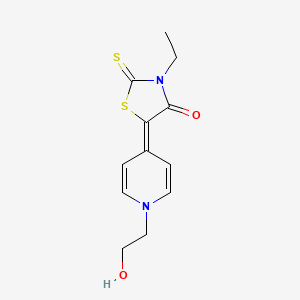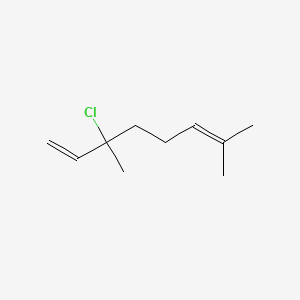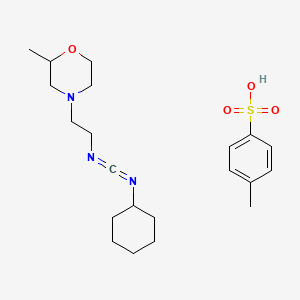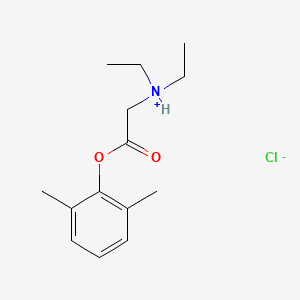
N,N-Diethylglycine 2,6-xylyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylglycine 2,6-xylyl ester hydrochloride is an organic compound with the molecular formula C14H22ClNO2. It is a derivative of glycine, where the amino group is substituted with diethyl groups and the carboxyl group is esterified with 2,6-xylyl alcohol. This compound is typically used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylglycine 2,6-xylyl ester hydrochloride generally involves the esterification of N,N-diethylglycine with 2,6-xylyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylglycine 2,6-xylyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
N,N-Diethylglycine 2,6-xylyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Diethylglycine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed to release the active N,N-diethylglycine, which can then interact with biological pathways. These interactions can modulate various physiological processes, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylglycine hydrochloride: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethylglycine: The parent compound without esterification.
2,6-Xylyl alcohol: The alcohol used in the esterification process.
Uniqueness
N,N-Diethylglycine 2,6-xylyl ester hydrochloride is unique due to its specific esterification with 2,6-xylyl alcohol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
2014-22-4 |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
[2-(2,6-dimethylphenoxy)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-15(6-2)10-13(16)17-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3;1H |
Clave InChI |
CHDQGNIFEXUXOH-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)OC1=C(C=CC=C1C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


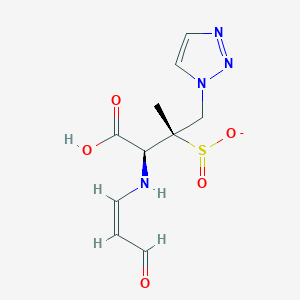
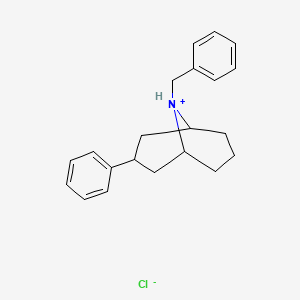
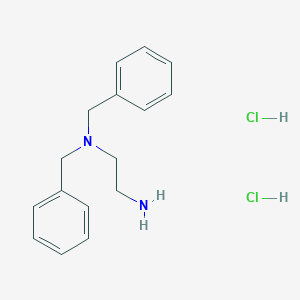
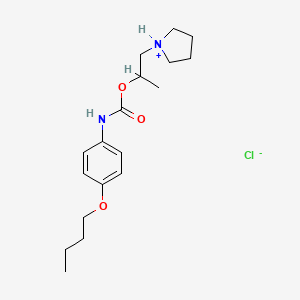

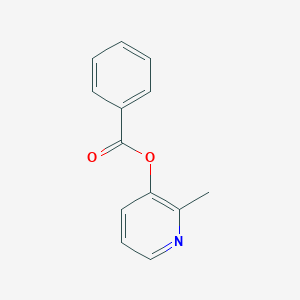
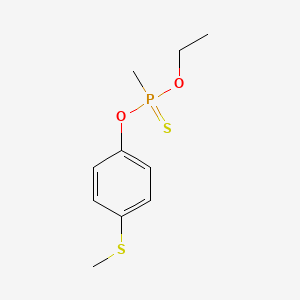
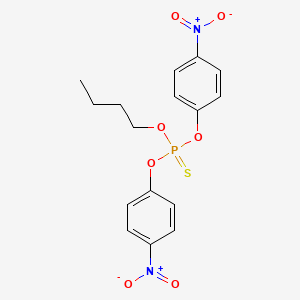
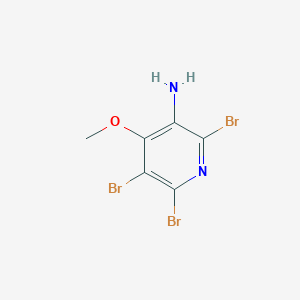
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
